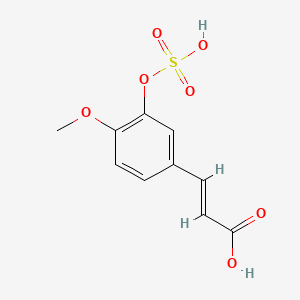

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid

Descripción general

Descripción

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid is a derivative of isoferulic acid, which is a hydroxycinnamic acidThis compound is known for its potential biological activities and is often studied for its antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid can be synthesized through the sulfonation of isoferulic acid. The sulfonation reaction is typically catalyzed by sulfuryltransferase enzymes, which facilitate the transfer of a sulfate group to the isoferulic acid molecule . The reaction conditions often involve the use of sulfuric acid or other sulfonating agents under controlled temperature and pH conditions to ensure the efficient formation of the sulfate ester.

Industrial Production Methods

Industrial production of isoferulic acid 3-sulfate may involve the use of biotechnological methods, such as microbial fermentation, where specific strains of bacteria or fungi are used to produce the compound. Alternatively, chemical synthesis methods involving the use of sulfuryltransferase enzymes in large-scale reactors can be employed to produce isoferulic acid 3-sulfate in significant quantities .

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of isoferulic acid 3-sulfate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of solvents to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of isoferulic acid 3-sulfate depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted isoferulic acid derivatives .

Aplicaciones Científicas De Investigación

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and stability of sulfate esters.

Mecanismo De Acción

The mechanism of action of isoferulic acid 3-sulfate involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also modulates various signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) pathway, which plays a role in cell survival and apoptosis .

Comparación Con Compuestos Similares

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as:

Ferulic acid: An isomer of isoferulic acid, known for its antioxidant and anti-inflammatory properties.

Caffeic acid: Another hydroxycinnamic acid with similar antioxidant activities.

Coumaric acid: A related compound with potential health benefits and applications in food and pharmaceuticals.

This compound is unique due to its specific sulfate ester group, which may enhance its solubility and bioavailability compared to its non-sulfated counterparts .

Actividad Biológica

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid, commonly referred to as FA-4S, is a sulfonated phenolic compound derived from ferulic acid. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential chemopreventive properties. This article delves into the biological activity of FA-4S, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

FA-4S features a unique chemical structure that enhances its biological activities. The presence of both methoxy and sulfonate groups contributes to its solubility and reactivity in biological systems. The molecular formula for FA-4S is , with a molecular weight of 274.25 g/mol.

1. Anti-inflammatory Effects

Research indicates that FA-4S exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activation of Toll-like receptor 2 (TLR2) in human immune cells, leading to a reduction in pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis.

2. Antioxidant Properties

FA-4S has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases.

3. Antitumorigenic Potential

In studies focused on breast cancer, FA-4S was found to suppress the growth and migration of cancer cells. Its chemopreventive potential makes it a candidate for further research aimed at reducing the risk of cancer recurrence in high-risk populations.

4. Cardiovascular Health

FA-4S has been shown to possess vasorelaxant effects on isolated mouse arteries, suggesting its potential role in maintaining cardiovascular health by lowering blood pressure. In vivo studies indicated that intravenous administration of FA-4S significantly decreased mean arterial pressure in male Swiss mice .

Comparative Analysis with Similar Compounds

To understand the uniqueness of FA-4S, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ferulic Acid | 1135-24-6 | Contains hydroxyl and methoxy groups; known for antioxidant properties. |

| (E)-3-(3-sulfooxyphenyl)prop-2-enoic acid | 86321-30-4 | Similar structure but different sulfonation position; potential anti-inflammatory effects. |

| Caffeic Acid | 331-39-5 | Strong antioxidant activity; lacks sulfonate group. |

FA-4S's specific combination of functional groups enhances its solubility and biological activity compared to these similar compounds .

Case Study 1: In Vitro Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of FA-4S found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in cultured human immune cells exposed to lipopolysaccharides (LPS). The results indicated a dose-dependent response, highlighting the therapeutic potential of FA-4S in managing inflammatory conditions.

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, FA-4S was administered to cell cultures subjected to oxidative damage induced by hydrogen peroxide. The results showed a marked decrease in cell death and oxidative markers in treated cells compared to controls, underscoring its protective role against oxidative stress-related damage.

Propiedades

IUPAC Name |

(E)-3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMKMHVTKFJMAU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857881 | |

| Record name | (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258842-19-1 | |

| Record name | (2E)-3-[4-Methoxy-3-(sulfooxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoferulic acid 3-sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563T2V2GJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.